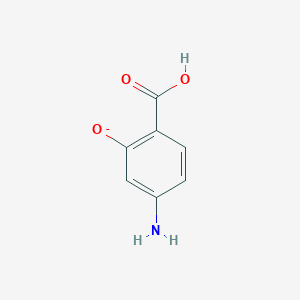

![molecular formula C27H36F2N2O4 B10774408 2-[4-[2-[(2,4-Difluoro-6-tritiophenyl)carbamoyl-heptylamino]ethyl]phenoxy]-2-methylbutanoic acid](/img/structure/B10774408.png)

2-[4-[2-[(2,4-Difluoro-6-tritiophenyl)carbamoyl-heptylamino]ethyl]phenoxy]-2-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3H]GW2331 is a synthetic organic compound that acts as a ligand for peroxisome proliferator-activated receptors (PPARs). These receptors are involved in various cellular pathways, including energy metabolism and homeostasis. [3H]GW2331 is specifically designed to bind to PPARα and PPARγ, making it a valuable tool in pharmacological research .

Preparation Methods

Chemical Reactions Analysis

[3H]GW2331 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[3H]GW2331 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the binding affinity and selectivity of PPAR ligands. In biology, it helps in understanding the role of PPARs in cellular processes. In medicine, it is used to investigate the potential therapeutic effects of PPAR agonists in treating metabolic diseases, cardiovascular diseases, and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of [3H]GW2331 involves its binding to PPARα and PPARγ receptors. Upon binding, it activates these receptors, leading to the regulation of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. The molecular targets and pathways involved include the activation of PPAR response elements (PPREs) in the DNA, which in turn modulate the expression of target genes .

Comparison with Similar Compounds

[3H]GW2331 is unique in its high affinity and selectivity for PPARα and PPARγ receptors. Similar compounds include other PPAR ligands such as fibrates and thiazolidinediones. [3H]GW2331 stands out due to its specific binding properties and the presence of a tritium label, which makes it particularly useful in radioligand binding assays .

Properties

Molecular Formula |

C27H36F2N2O4 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

2-[4-[2-[(2,4-difluoro-6-tritiophenyl)carbamoyl-heptylamino]ethyl]phenoxy]-2-methylbutanoic acid |

InChI |

InChI=1S/C27H36F2N2O4/c1-4-6-7-8-9-17-31(26(34)30-24-15-12-21(28)19-23(24)29)18-16-20-10-13-22(14-11-20)35-27(3,5-2)25(32)33/h10-15,19H,4-9,16-18H2,1-3H3,(H,30,34)(H,32,33)/i15T |

InChI Key |

VGSJXSLGVQINOL-BBSCNJGJSA-N |

Isomeric SMILES |

[3H]C1=CC(=CC(=C1NC(=O)N(CCCCCCC)CCC2=CC=C(C=C2)OC(C)(CC)C(=O)O)F)F |

Canonical SMILES |

CCCCCCCN(CCC1=CC=C(C=C1)OC(C)(CC)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10774326.png)

![(3R,6R,8S,9R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774330.png)

![1-Butyl-4-{3-fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B10774342.png)

![Doxacurium chloride [VANDF]](/img/structure/B10774347.png)

amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774391.png)

![3-[[10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B10774396.png)

![1-(carboxymethyl)-3,5-bis[(4-phenoxyphenyl)methyl-propylcarbamoyl]cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774413.png)

![(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10774421.png)

![benzyl N-[(R)-[(1S,2S)-2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl](phenyl)methyl]carbamate](/img/structure/B10774427.png)

![[125I]cetrorelix](/img/structure/B10774430.png)